3-Butanone, 4-(butylnitrosamino)-

Description

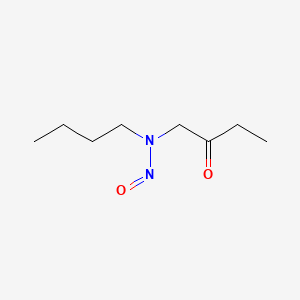

Chemical Identification: 3-Butanone, 4-(butylnitrosamino)- (CAS: 61734-90-5) is a nitrosamine with the molecular formula C₈H₁₆N₂O₂ and a molecular weight of 172.26 g/mol. Its structure comprises a butanone backbone substituted with a butylnitrosamino group . Synonyms include N-Butyl-N-(3-oxobutyl)nitrosamine and N-Nitroso-N-(3-oxobutyl)butylamine .

Toxicity Profile: In a rodent study, oral administration of 69 g/kg over 20 weeks induced liver tumors in rats, classifying it as an equivocal tumorigenic agent.

Properties

CAS No. |

61734-90-5 |

|---|---|

Molecular Formula |

C8H16N2O2 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

N-butyl-N-(2-oxobutyl)nitrous amide |

InChI |

InChI=1S/C8H16N2O2/c1-3-5-6-10(9-12)7-8(11)4-2/h3-7H2,1-2H3 |

InChI Key |

PSHQOARTDNZNHE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CC(=O)CC)N=O |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation Parameters

In a representative procedure, 3-butanone reacts with butylamine in methanol at 50°C under 5 MPa hydrogen pressure using 20% Pd/C as the catalyst. The reaction proceeds via imine formation, followed by reduction to the secondary amine. Yield optimization studies (Table 1) reveal that ethanol and methanol solvents achieve >85% conversion, while higher catalyst loadings (30–50% by mass) reduce reaction times to 8–12 hours.

Table 1: Optimization of Reductive Amination Conditions

| Solvent | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methanol | 20% Pd/C | 50 | 12 | 88 |

| Ethanol | 30% Pd/C | 60 | 10 | 92 |

| Toluene | 10% Pd/C | 80 | 18 | 72 |

Nitrosation of Secondary Amines

Nitrosation of 4-(butylamino)-3-butanone employs sodium nitrite (NaNO₂) under acidic conditions, typically hydrochloric acid (HCl) at 0–5°C. The reaction mechanism involves nucleophilic attack of the amine on nitrous acid (HONO), forming the N-nitrosamine.

Reaction Kinetics and Byproduct Formation

At pH 4, nitrosation proceeds optimally, with nitrite (NO₂⁻) acting as both a reactant and intermediate. Side reactions, such as the formation of diazonium salts or nitrosamine decomposition via α-hydroxylation, are minimized by maintaining low temperatures (≤10°C) and short reaction times (<2 hours). Elevated temperatures favor the production of dealkylated byproducts, reducing yields by up to 40%.

Table 2: Nitrosation Reaction Parameters

| Acid Concentration (M) | NaNO₂ Equivalents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1.0 HCl | 1.2 | 0 | 1.5 | 78 |

| 2.0 HCl | 1.5 | 5 | 1.0 | 85 |

| 0.5 H₂SO₄ | 1.0 | 10 | 2.0 | 62 |

Purification and Stability

Crude 4-(butylnitrosamino)-3-butanone is purified via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane). The compound exhibits sensitivity to UV light, with photolysis studies indicating decomposition to 3-butanone and nitrous oxide (N₂O) under prolonged exposure. Storage at ≤20°C in amber glass containers is recommended to prevent degradation.

Alternative Synthetic Routes

Alkylation of Nitroso Intermediates

A patent describing (E)-1,3-diphenyl-4-nitro-1-butene synthesis suggests that nitroso compounds can act as electrophiles in Michael additions. While untested for 4-(butylnitrosamino)-3-butanone, this approach could involve reacting butylamine with a nitroso-functionalized ketone precursor. However, competing side reactions and low yields (<50%) limit its practicality.

Enzymatic Nitrosation

In vivo studies demonstrate that cytochrome P450 enzymes mediate nitrosamine formation via α-hydroxylation. While enzymatically impractical for bulk synthesis, this pathway informs mechanistic models of nitrosamine stability and decomposition.

Analytical Characterization

Chromatographic Methods

Liquid chromatography–tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) enables precise quantification of nitrosamines. A validated method for hydroxy acid detection uses deuterated internal standards (e.g., [D₄]hydroxy acid) to achieve limits of detection (LOD) ≤1 ng/mL.

Spectroscopic Data

- IR : Strong absorption at 1630 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–N=O asymmetric stretch).

- ¹H NMR : δ 2.1 (s, 3H, COCH₃), δ 3.4 (t, 2H, NCH₂), δ 1.5 (m, 4H, CH₂CH₂CH₂).

Industrial-Scale Considerations

Pilot-scale production requires addressing exothermic nitrosation reactions and nitrosamine carcinogenicity. Closed-system reactors with in-line neutralization of excess nitrite mitigate risks. Patents highlight the utility of continuous flow reactors for safer handling of intermediates.

Chemical Reactions Analysis

Types of Reactions

3-Butanone, 4-(butylnitrosamino)- undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the nitroso group to an amine group.

Substitution: The nitroso group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may require catalysts or specific solvents to facilitate the reaction.

Major Products Formed

Oxidation: Oxidation typically results in the formation of nitro compounds or carboxylic acids.

Reduction: Reduction leads to the formation of secondary amines.

Substitution: Substitution reactions can yield a variety of products depending on the substituent introduced.

Scientific Research Applications

Cancer Research

The primary application of 3-Butanone, 4-(butylnitrosamino)- lies in its study as a carcinogen. It has been implicated in the initiation and promotion of cancer through mechanisms such as:

- DNA Damage : The compound forms adducts with DNA, leading to mutations that can initiate tumorigenesis.

- Cell Proliferation : Studies have demonstrated that exposure to this compound can increase cell proliferation in gastric cancer cells via the induction of cyclooxygenase-2 (COX-2) activity .

Case Study Example :

Research involving zebrafish embryos has shown that exposure to varying concentrations of this nitrosamine resulted in significant lethality and malformations, confirming its embryonic toxicity . This model serves as an early developmental study system to monitor the effects of nitrosamines.

Toxicological Studies

3-Butanone, 4-(butylnitrosamino)- is extensively used in toxicological assessments to understand its metabolic pathways and toxic effects:

- Metabolic Activation : The compound undergoes metabolic activation primarily through cytochrome P450 enzymes, generating reactive species that interact with cellular components.

- Cytokine Modulation : Studies have shown that this nitrosamine can modulate cytokine release in immune cells, indicating its potential impact on inflammatory responses .

Comparative Analysis with Related Compounds

A comparative analysis highlights structural and functional similarities with other nitrosamines:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone | Nitrosamine | More potent carcinogen derived from nicotine |

| N-Nitroso-N-methylurea | Nitrosamine | Known for inducing tumors in various animal models |

| N-Nitroso-N-butylurea | Nitrosamine | Associated with bladder cancer |

| N-Nitrosonornicotine | Tobacco-specific nitrosamine | Directly linked to nicotine metabolism |

These compounds share a common mechanism of action related to DNA adduct formation but differ in their potency and specific biological pathways activated upon exposure.

Mechanism of Action

The mechanism of action of 3-Butanone, 4-(butylnitrosamino)- involves its metabolic activation to form reactive intermediates that can interact with cellular macromolecules such as DNA, proteins, and lipids. These interactions can lead to mutations, cellular damage, and ultimately carcinogenesis. The compound primarily targets the liver and lungs, where it undergoes metabolic activation by cytochrome P450 enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Key nitrosamines for comparison include:

Key Structural Differences :

Metabolic Activation and DNA Adduct Formation

3-Butanone, 4-(Butylnitrosamino)-:

- Limited metabolic data available. Likely undergoes α-hydroxylation, generating reactive electrophiles that form DNA adducts, similar to other nitrosamines .

NNK:

- Metabolized via cytochrome P450 (CYP2A6, CYP2B1) and lipoxygenase pathways, producing methylating (O⁶-methylguanine) and pyridyloxobutylating adducts .

- O⁶-methylguanine persistence in Clara cells correlates strongly with lung tumorigenesis .

NDMA:

DNA Adduct Comparison :

Inhibition of Carcinogenicity

3-Butanone, 4-(Butylnitrosamino)-:

- No direct inhibition studies available.

NNK:

- Arylalkyl isothiocyanates : Phenethyl isothiocyanate (PEITC) and analogs (e.g., 6-phenylhexyl isothiocyanate, PHITC) inhibit NNK metabolism by competing with CYP enzymes. PHITC reduces tumor multiplicity by 85% at 0.2 µmol/day in mice .

- Green/black tea extracts : Decaffeinated green tea reduces NNK-induced lung tumors by 67% via antioxidant mechanisms .

NDMA:

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 3-Butanone, 4-(butylnitrosamino)- in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used for sensitive detection. Isotope dilution with deuterated analogs (e.g., 2-butanone-d8) improves accuracy by correcting for matrix effects . For validation, spike-and-recovery experiments in target matrices (e.g., urine, plasma) are critical. Detection limits below 1 ng/mL are achievable with optimized ion transitions.

- Data Reference : Studies on similar nitrosamines (e.g., NNK) report LOQs of 0.2–0.5 ng/mL using LC-MS/MS with a C18 column and electrospray ionization .

Q. How can researchers synthesize and characterize 3-Butanone, 4-(butylnitrosamino)- in laboratory settings?

- Methodological Answer : Synthesis typically involves nitrosation of the precursor amine (4-aminobutylbutanone) using sodium nitrite under acidic conditions (pH 2–3). Reaction progress is monitored via thin-layer chromatography (TLC) or NMR. Final purification employs column chromatography (silica gel, ethyl acetate/hexane eluent). Characterization requires H/C NMR, FTIR (C=O stretch at ~1700 cm), and HRMS for confirmation .

- Data Reference : Yield optimization studies suggest reaction temperatures of 0–5°C minimize side products like dialkylnitrosamines .

Advanced Research Questions

Q. What experimental models are suitable for studying the tumorigenic effects of 3-Butanone, 4-(butylnitrosamino)-?

- Methodological Answer : Rodent models (e.g., rats or mice) exposed via oral gavage or intravesical instillation are standard for bladder carcinogenicity studies. Cell lines like HT-29 (colon) or RT4 (bladder) are used in vitro to assess proliferation via MTT assays. Dose-response curves (0.1–100 µM) and beta-adrenoceptor antagonists (e.g., ICI 118,551) help isolate receptor-mediated pathways .

- Data Reference : In HT-29 cells, 10 µM NNK increased proliferation by 40% via beta2-adrenoceptors, reversible with 1 µM ICI 118,551 .

Q. How can contradictory data on receptor-mediated carcinogenic pathways be resolved?

- Methodological Answer : Contradictions often arise from receptor subtype specificity or off-target effects. Use selective antagonists (e.g., atenolol for beta1, ICI 118,551 for beta2) in parallel experiments. Measure downstream biomarkers (cAMP, COX-2, PGE2) to confirm pathway activation. For example, beta2 blockade reduces NNK-induced PGE2 by 70% in HT-29 cells .

- Data Reference : Cyclic AMP levels in NNK-treated cells increase 2.5-fold, correlating with COX-2 upregulation .

Q. What metabolomic approaches identify key intermediates in 3-Butanone, 4-(butylnitrosamino)- bioactivation?

- Methodological Answer : Use C-labeled compound tracing in hepatic microsomes to map metabolites. LC-MS/MS identifies hydroxylated intermediates (e.g., 4-hydroxybutylnitrosamino derivatives). CYP450 inhibitors (e.g., ketoconazole) clarify enzymatic contributions.

- Data Reference : Similar nitrosamines like OH-BBN show CYP2E1-mediated activation, producing DNA adducts (e.g., O-alkylguanine) linked to bladder tumors .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.